Cas no 420831-75-0 (2,3-dimethoxy-6-propyl-6H-indolo2,3-bquinoxaline)

2,3-Dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound featuring an indoloquinoxaline core with methoxy and propyl substituents. This structure imparts unique electronic and photophysical properties, making it valuable in materials science and organic electronics. The methoxy groups enhance solubility and tune electronic characteristics, while the propyl chain improves processability in thin-film applications. Its rigid fused-ring system contributes to high thermal stability and efficient charge transport, suitable for optoelectronic devices such as organic light-emitting diodes (OLEDs) or photovoltaic cells. The compound’s modular synthesis allows for further functionalization, enabling tailored properties for advanced research and industrial applications.
2,3-dimethoxy-6-propyl-6H-indolo2,3-bquinoxaline structure
420831-75-0 structure
Product Name:2,3-dimethoxy-6-propyl-6H-indolo2,3-bquinoxaline
CAS No:420831-75-0
MF:C19H19N3O2
MW:321.373064279556
CID:6144016
PubChem ID:1540846
Update Time:2025-10-18

2,3-dimethoxy-6-propyl-6H-indolo2,3-bquinoxaline Chemical and Physical Properties

Names and Identifiers

    • 2,3-dimethoxy-6-propyl-6H-indolo2,3-bquinoxaline
    • EU-0005587
    • SR-01000438945
    • 420831-75-0
    • ChemDiv1_004263
    • 2,3-dimethoxy-6-propylindolo[3,2-b]quinoxaline
    • HMS599B17
    • SR-01000438945-1
    • Oprea1_023163
    • F0798-0466
    • AKOS001629626
    • 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
    • Inchi: 1S/C19H19N3O2/c1-4-9-22-15-8-6-5-7-12(15)18-19(22)21-14-11-17(24-3)16(23-2)10-13(14)20-18/h5-8,10-11H,4,9H2,1-3H3
    • InChI Key: JJSWGWVFKHTHGN-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC2=C(C=1)N=C1C(C3C=CC=CC=3N1CCC)=N2)OC

Computed Properties

  • Exact Mass: 321.147726857g/mol
  • Monoisotopic Mass: 321.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 49.2Ų

2,3-dimethoxy-6-propyl-6H-indolo2,3-bquinoxaline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0798-0466-2μmol
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
420831-75-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0798-0466-5μmol
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
420831-75-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0798-0466-10μmol
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
420831-75-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0798-0466-20μmol
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
420831-75-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0798-0466-1mg
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
420831-75-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0798-0466-2mg
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
420831-75-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0798-0466-3mg
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
420831-75-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0798-0466-4mg
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
420831-75-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0798-0466-5mg
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
420831-75-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0798-0466-10mg
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
420831-75-0 90%+
10mg
$79.0 2023-05-17

Additional information on 2,3-dimethoxy-6-propyl-6H-indolo2,3-bquinoxaline

Introduction to 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline (CAS No. 420831-75-0)

2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline, identified by its Chemical Abstracts Service (CAS) number 420831-75-0, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indoloquinoxaline class, a scaffold known for its broad spectrum of biological activities and potential therapeutic applications. The presence of methoxy and propyl substituents in its molecular structure contributes to its unique pharmacophoric properties, making it a subject of extensive research for its pharmacological profile.

The indoloquinoxaline scaffold is a privileged structure in drug discovery, exhibiting notable activities in various biological assays. These include anti-inflammatory, anticancer, and antimicrobial properties, among others. The specific arrangement of functional groups in 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline influences its interaction with biological targets, thereby modulating its biological effects. The methoxy groups at the 2 and 3 positions enhance the lipophilicity of the molecule, while the propyl group at the 6-position introduces steric hindrance that can fine-tune binding affinity to protein targets.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline and its potential biological targets. Studies have demonstrated that this compound can interact with enzymes and receptors involved in critical cellular pathways. For instance, preliminary computational studies suggest that it may bind to kinases and transcription factors implicated in cancer progression. These findings align with the growing interest in indoloquinoxalines as candidates for developing novel anticancer agents.

The synthesis of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The indole core is typically constructed through cyclization reactions, followed by functional group modifications to introduce the methoxy and propyl substituents. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further biological evaluation.

In vitro studies have begun to unravel the mechanistic aspects of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline's biological activity. Initial experiments indicate that it may exert its effects by inhibiting specific enzymatic pathways or modulating receptor signaling. For example, some reports suggest that it may interfere with the activity of tyrosine kinases, which are often overexpressed in cancer cells. Additionally, its ability to cross cell membranes suggests potential for use in drug delivery systems designed to target intracellular compartments.

The potential therapeutic applications of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline are broad and multifaceted. Given its structural similarity to known bioactive compounds, it is hypothesized that this molecule could serve as a lead structure for developing drugs targeting inflammatory diseases and neoplasms. Furthermore, its unique chemical properties make it an attractive candidate for exploring novel drug mechanisms.

As research continues to uncover new biological activities and synthetic strategies for indoloquinoxalines like 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline, its significance in pharmaceutical development is likely to grow. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into tangible therapeutic benefits. The compound's potential as a pharmacological tool underscores the importance of continued investigation into its structure-activity relationships and pharmacokinetic properties.

The future of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline research lies in exploring its interactions with a wider range of biological targets and optimizing its chemical properties for improved efficacy and safety. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers aim to identify derivatives of this compound that exhibit enhanced biological activity while minimizing potential side effects.

In conclusion,2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline (CAS No.420831-75-0) represents a promising candidate for further pharmacological exploration due to its unique structural features and preliminary biological activities. As our understanding of this compound grows through continued research, it holds the potential to contribute significantly to advancements in medicinal chemistry and therapeutic development.

Recommended suppliers
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.